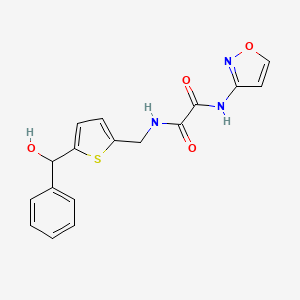
N1-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several structural components, including a thiophene ring, a phenyl ring, an isoxazole ring, and an oxalamide group . Thiophenes are compounds containing at least one thiophene ring . Isoxazoles are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
Again, without specific information on this compound, it’s challenging to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural components. For example, the presence of the thiophene and isoxazole rings could impact its reactivity .Scientific Research Applications
Synthesis and Antitumor Activity
- Antitumor Agents : Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety has demonstrated promising antitumor activities against hepatocellular carcinoma (HepG2) cell lines. Compounds with thiophene and related structures have shown significant inhibitory activities, suggesting potential applications in cancer therapy (Gomha et al., 2016).
Pharmacological and Chemical Properties
- Computational and Pharmacological Evaluation : Derivatives of 1,3,4-oxadiazole and pyrazoles, which are structurally related to the query compound, have been evaluated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds exhibit a range of biological activities, including binding to specific protein targets and inhibiting tumor growth, indicating their potential for development into therapeutic agents (Faheem, 2018).
Chemical Synthesis and Reactivity
- Facile Selective Synthesis : The synthesis of 2-methyl-5-amino-1,2,4-oxadiazolium bromides showcases the chemical reactivity and potential for generating novel compounds with varied biological activities. Such synthetic methodologies can be applied to the synthesis of related compounds, exploring their scientific and pharmacological applications (Il’in et al., 2018).
Potential Applications in Drug Discovery
- Inhibitory Action and Bioactivities : The study of bipyrazolic type organic compounds towards corrosion of pure iron in acidic media, although not directly related to biomedical applications, illustrates the diverse chemical properties and applications of compounds with isoxazole rings. Such studies contribute to a broader understanding of the chemical behavior of these compounds, potentially informing their handling and stability in pharmaceutical contexts (Chetouani et al., 2005).
Mechanism of Action
properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-15(11-4-2-1-3-5-11)13-7-6-12(25-13)10-18-16(22)17(23)19-14-8-9-24-20-14/h1-9,15,21H,10H2,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHGTDPGBXQKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NC3=NOC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

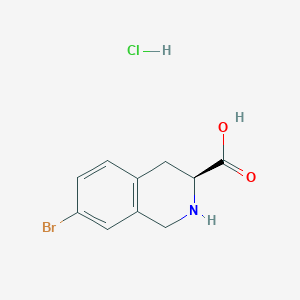
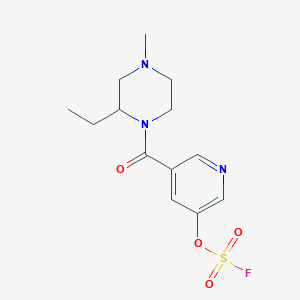
triazin-4-one](/img/structure/B2470299.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide](/img/structure/B2470300.png)
![N-(4-nitrophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2470302.png)

![6-[4-(2-Phenylethylsulfonyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2470304.png)
![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2470305.png)

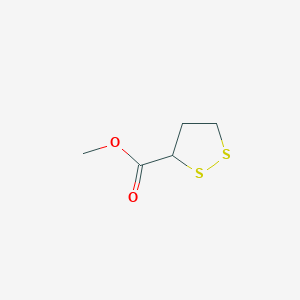
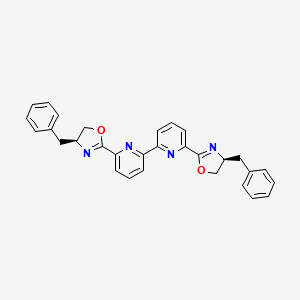
![N-(3-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470314.png)

![1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2470317.png)